molecular formula C13H12O B161672 1-Methyl-4-phenoxybenzene CAS No. 1706-12-3

1-Methyl-4-phenoxybenzene

Cat. No.: B161672
CAS No.: 1706-12-3
M. Wt: 184.23 g/mol
InChI Key: SSTNIXFHCIOCJI-UHFFFAOYSA-N
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Description

1-Methyl-4-phenoxybenzene, also known as p-Methoxydiphenyl ether, p-Methoxyphenyl phenyl ether, or p-Phenoxyanisole, is a chemical compound with the formula C13H12O2 . It has a molecular weight of 200.2332 .


Synthesis Analysis

The synthesis of this compound could potentially involve a multistep process. One possible method could be through electrophilic aromatic substitution . This process involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. The second step involves a base attacking the hydrogen, causing the electrons in the C-H bond to form a C-C double bond .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 27 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic ether .


Chemical Reactions Analysis

Benzene, the base molecule in this compound, can undergo electrophilic aromatic substitution because aromaticity is maintained . This means that the aromatic ring wants to be retained during reactions .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

  • Electrochemical Reduction : 1-Methyl-4-phenoxybenzene, as a variant of phenoxybenzene compounds, may have relevance in electrochemical studies. For instance, a study explored the electrochemical reduction of related compounds like methyl triclosan at glassy carbon electrodes, demonstrating the potential for similar analyses with this compound (Peverly et al., 2014).

  • Isotope Effects in Metabolism : Research on deuterated aromatic substrates, including those similar to this compound, reveals significant isotope effects in the formation of phenols during metabolism in mammals. This suggests the possibility of multiple metabolic pathways for phenols, which could be applicable to this compound as well (Tomaszewski et al., 1975).

  • Catalytic Conversion in Biomass : The catalytic conversion of anisole, a compound similar to this compound, has been studied. Such research indicates the potential for this compound in the conversion of biomass lignin to useful chemicals (Zhu et al., 2011).

  • Synthesis of Complex Compounds : Studies on the synthesis of complex benzene derivatives highlight the potential role of this compound in the creation of intricate chemical structures, which could be valuable in various chemical synthesis applications (Lin, 2012).

  • Antifouling Applications : Some phenoxybenzene derivatives have shown potential as antifouling agents, suggesting similar possible applications for this compound in marine and environmental contexts (Ortlepp et al., 2008).

Safety and Hazards

The safety information for 1-Methyl-4-phenoxybenzene indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

1-Methyl-4-phenoxybenzene plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes is evident in its ability to undergo reactions that lead to resonance stabilization of the benzylic carbocation . This stabilization is essential for the compound’s role in cellular activities.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to participate in nucleophilic substitution and oxidation reactions at the benzylic position highlights its significance in molecular processes . These interactions are critical for understanding how the compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Studies have shown that the compound’s interactions at the benzylic position can lead to various outcomes depending on the experimental conditions . Understanding these temporal effects is crucial for optimizing its use in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that the compound can exhibit dose-dependent neurotoxic responses, particularly in models used to study Parkinson’s disease . These studies highlight the importance of determining the appropriate dosage to avoid toxic or adverse effects while maximizing the compound’s therapeutic potential.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s role in metabolic processes is evident in its ability to undergo reactions that affect metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . Studying these transport mechanisms is crucial for understanding how the compound reaches its target sites within the cell.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are influenced by its localization within the cell . Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular processes.

Properties

IUPAC Name

1-methyl-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTNIXFHCIOCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061891
Record name Benzene, 1-methyl-4-phenoxy-
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706-12-3
Record name 1-Methyl-4-phenoxybenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Phenoxytoluene
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Record name p-Phenoxytoluene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-methyl-4-phenoxy-
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Record name Benzene, 1-methyl-4-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-phenoxytoluene
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Record name P-PHENOXYTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-methyl-4-phenoxybenzene in the thermal degradation of polysulfone (PSF)?

A1: this compound is a significant degradation product of PSF. The study by [] demonstrates that during the thermal degradation of PSF, the isopropylene group present in the polymer backbone breaks down, releasing this compound along with other products like sulfur dioxide and phenol. This breakdown mechanism highlights the relative thermal stability of different groups within the PSF structure, with the sulfone group being the least stable, followed by the ether group, and lastly the isopropylene group.

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